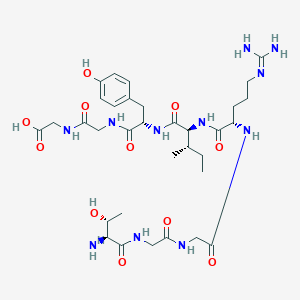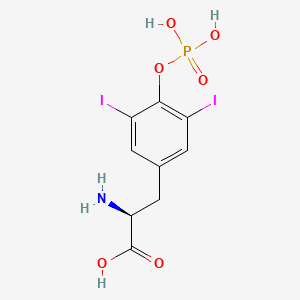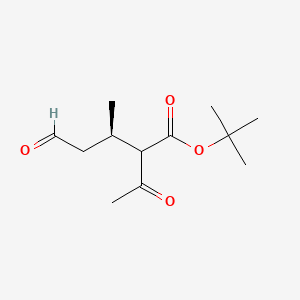![molecular formula C15H12F5NO B14194549 2-{[(Pentafluorophenyl)(phenyl)methyl]amino}ethan-1-ol CAS No. 918970-41-9](/img/structure/B14194549.png)
2-{[(Pentafluorophenyl)(phenyl)methyl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Pentafluorophenyl)(phenyl)methyl]amino}ethan-1-ol is an organic compound with the molecular formula C15H12F5NO This compound is characterized by the presence of a pentafluorophenyl group, a phenyl group, and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Pentafluorophenyl)(phenyl)methyl]amino}ethan-1-ol typically involves the reaction of pentafluorobenzyl chloride with phenylmagnesium bromide to form a pentafluorophenyl(phenyl)methane intermediate. This intermediate is then reacted with ethanolamine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-{[(Pentafluorophenyl)(phenyl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-{[(Pentafluorophenyl)(phenyl)methyl]amino}ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-{[(Pentafluorophenyl)(phenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Trifluoromethyl)phenyl]methyl}aminoethanol
- 2-{[(Difluorophenyl)phenyl]methyl}aminoethanol
- 2-{[(Fluorophenyl)phenyl]methyl}aminoethanol
Uniqueness
2-{[(Pentafluorophenyl)(phenyl)methyl]amino}ethan-1-ol is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive and versatile compared to its analogs with fewer fluorine atoms.
Properties
CAS No. |
918970-41-9 |
|---|---|
Molecular Formula |
C15H12F5NO |
Molecular Weight |
317.25 g/mol |
IUPAC Name |
2-[[(2,3,4,5,6-pentafluorophenyl)-phenylmethyl]amino]ethanol |
InChI |
InChI=1S/C15H12F5NO/c16-10-9(11(17)13(19)14(20)12(10)18)15(21-6-7-22)8-4-2-1-3-5-8/h1-5,15,21-22H,6-7H2 |
InChI Key |
WWLXXDCCBANFHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C(=C(C(=C2F)F)F)F)F)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


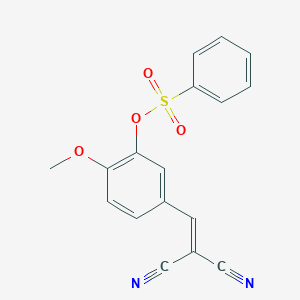
![1-(2-Phenylethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B14194468.png)

![2,2'-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid](/img/structure/B14194490.png)
![2-(2,2-Dimethylpropyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B14194494.png)

![5-(2,4,6-Trimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194511.png)
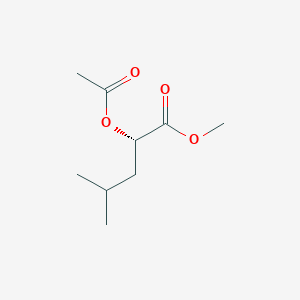
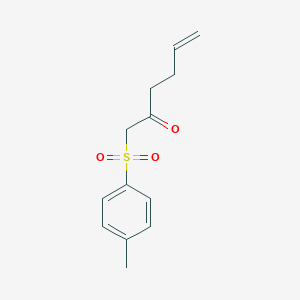
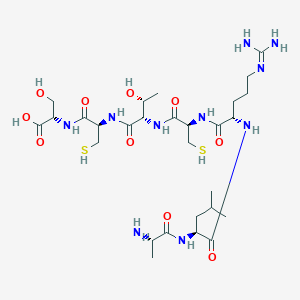
![1-Methylidenehexahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B14194530.png)
